molecular formula C15H19NO4S B2820217 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid CAS No. 342778-72-7

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B2820217
CAS No.: 342778-72-7
M. Wt: 309.38
InChI Key: XEQJUWCZVBXEOM-UHFFFAOYSA-N
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Description

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is a synthetic small molecule characterized by a prop-2-enoic acid backbone conjugated to a phenyl ring substituted with an azepane-1-sulfonyl group at the para position. The (E)-isomer (trans configuration) is typically the biologically active form due to its structural rigidity and optimized interactions with target proteins.

Properties

IUPAC Name

(E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJUWCZVBXEOM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(azepane-1-sulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azepane ring and phenylprop-2-enoic acid moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure: Prop-2-enoic acid provides a conjugated π-system and carboxylic acid group, enabling hydrogen bonding and electrostatic interactions.
  • Substituents : The azepane (7-membered nitrogen-containing ring) sulfonyl group enhances solubility and modulates steric and electronic properties.

Reported Data :

  • IUPAC Name: (2E)-3-[4-(azepane-1-sulfonyl)phenyl]prop-2-enoic acid .
  • Molecular Formula: Discrepancies exist in available sources. While the IUPAC name suggests C₁₅H₁₉NO₄S, lists C₁₈H₁₃ClN₂O₂, which may indicate a misreporting or a distinct derivative .
  • Purity : ≥95% (HPLC) .

Comparison with Structurally Similar Compounds

Prop-2-enoic acid derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to endogenous metabolites and capacity for hydrogen bonding. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features/Applications References
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid Azepane-1-sulfonyl C₁₅H₁₉NO₄S* (theoretical) 325.38 g/mol Potential protease/modulator applications (hypothesized)
Lusutrombopag 2,6-Dichloro, thiazole-carbamoyl C₂₉H₃₂Cl₂N₂O₅S 591.54 g/mol Thrombopoietin receptor agonist; treats thrombocytopenia
(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid Imidazol-1-ylmethyl C₁₃H₁₂N₂O₂ 236.25 g/mol Antifungal/antibacterial activity (predicted)
(E)-3-[4-[3-(1-Adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid (Adarotene) Adamantyl-hydroxyphenyl C₂₅H₂₆O₃ 374.47 g/mol Retinoid receptor agonist; anticancer applications
(2Z)-3-[4-(Sulfooxy)phenyl]prop-2-enoic acid Sulfate ester C₉H₈O₅S 228.22 g/mol Metabolite of coumaric acid; antioxidant

Note: Theoretical formula derived from IUPAC name; reports conflicting data (C₁₈H₁₃ClN₂O₂).

Substituent-Driven Functional Differences

Azepane-1-sulfonyl vs. Adamantyl (Adarotene) :

  • Azepane : A flexible 7-membered ring improves solubility and may enhance binding to shallow protein pockets.
  • Adamantyl : A rigid hydrophobic group in Adarotene stabilizes interactions with lipid-rich environments (e.g., nuclear receptors) .

Sulfonamide vs. Thiazole-Carbamoyl (Lusutrombopag) :

  • Lusutrombopag’s thiazole-carbamoyl group enables π-π stacking with thrombopoietin receptors, critical for platelet production .
  • The azepane-sulfonyl group in the target compound may favor interactions with sulfotransferases or proteases.

Hydrogen-Bonding Patterns: Prop-2-enoic acid derivatives form robust hydrogen-bonding networks (e.g., carboxylic acid with kinases or phosphatases). Crystallographic studies (e.g., SHELX-refined structures) highlight the role of such interactions in stabilizing molecular aggregates .

Biological Activity

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group substituted with an azepane-1-sulfonyl moiety and a prop-2-enoic acid functional group. Its molecular formula is C13H17NO3S, and it has a molecular weight of 273.35 g/mol. The sulfonyl group enhances its interaction with biological targets, particularly proteins and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azepane ring contributes to the compound's binding affinity and specificity, which is crucial for its biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving epoxide hydrolases, which are crucial for the metabolism of various substrates including fatty acids .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of similar compounds found that they induced apoptosis in A549 lung cancer cells. The mechanism involved the inhibition of PARP-1 activity, leading to reduced biosynthesis of poly(ADP-ribose) (PAR). Flow cytometry assays confirmed that these compounds could effectively induce apoptosis at concentrations as low as 4 µM .

CompoundIC50 (nM)Target
11b19.24 ± 1.63PARP-1
Rucaparib23.88 ± 2.90PARP-1

This table summarizes the IC50 values for PARP-1 inhibition, demonstrating that the tested compound has comparable efficacy to established drugs like Rucaparib.

Study 2: Enzyme Interaction

Another study highlighted the interaction of this compound with soluble epoxide hydrolase (sEH). The compound was shown to inhibit sEH activity, which is significant in the regulation of blood pressure and inflammation pathways .

Research Applications

This compound is utilized across various fields:

  • Chemistry : As a reagent in organic synthesis and a building block for more complex molecules.
  • Biology : In studies involving enzyme inhibition and protein-ligand interactions.
  • Pharmaceutical Development : Potential lead compound for developing new therapeutics targeting cancer and metabolic disorders.

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